1-(2-methylbenzoyl)-4-propylpiperazine
Description
Properties
IUPAC Name |
(2-methylphenyl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAVAGRUYCCKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The 2-methylbenzoyl group distinguishes this compound from other aroylpiperazines. describes six 1-aroyl-4-(4-methoxyphenyl)piperazines, where substituents like fluoro, chloro, and bromo on the benzoyl ring influence hydrogen bonding and crystal packing. For example:
- 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine forms chains via C–H⋯O bonds and aromatic stacking .
- 1-(2-Chlorobenzoyl)-4-(4-methoxyphenyl)piperazine exhibits isomorphism with bromo/iodo analogs but shows positional disorder in the aroyl ring .
In contrast, the 2-methyl group in 1-(2-methylbenzoyl)-4-propylpiperazine likely reduces hydrogen-bonding capacity compared to halogens, favoring hydrophobic interactions. The propyl chain at position 4 may increase conformational flexibility compared to rigid 4-methoxyphenyl groups in ’s compounds .
Table 1: Substituent Effects on Piperazine Derivatives
Table 3: Bioactivity Trends
Q & A
Q. What are the established synthetic routes for 1-(2-methylbenzoyl)-4-propylpiperazine, and what experimental conditions optimize yield?
Methodological Answer: The synthesis typically involves sequential alkylation and acylation steps. For example:
- Alkylation: React 1-propylpiperazine with a halogenated 2-methylbenzoyl precursor (e.g., 2-methylbenzoyl chloride) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) under reflux (60–80°C). Monitor progress via TLC (hexane:ethyl acetate, 2:1) .
- Acylation: Introduce the benzoyl group using Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to minimize hydrolysis. Purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
Optimization: Yield improvements (≥75%) are achieved by controlling stoichiometry (1.2:1 molar ratio of acylating agent to piperazine derivative) and reaction time (6–8 hours) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methylbenzoyl proton signals at δ 2.3–2.5 ppm; piperazine ring protons at δ 3.0–3.5 ppm) .
- X-Ray Crystallography: Single-crystal diffraction resolves 3D conformation. Use SHELXL for refinement, addressing potential disorder in propyl or benzoyl groups .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 275.2) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .
- Storage: Keep in airtight containers at 4°C, away from oxidizers and moisture .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate pharmacological potential?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified benzoyl (e.g., halogenation) or propyl (e.g., cyclization) groups .
- Biological Assays: Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) or cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
- Disordered Groups: The propyl chain or methylbenzoyl group may exhibit positional disorder. Apply SHELXL’s PART and SIMU instructions to model alternative conformations .
- Thermal Motion: High thermal parameters (B > 5 Ų) in flexible regions require anisotropic displacement parameter (ADP) refinement .
- Validation: Use checkCIF/PLATON to verify geometry (e.g., bond lengths ±0.02 Å) and R-factor convergence (R₁ < 0.05) .
Q. How should researchers address contradictions in reported biological activity data for piperazine derivatives?
Methodological Answer:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell line, incubation time) .
- Meta-Analysis: Compare EC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic Studies: Use knockout models or receptor antagonists to confirm target specificity .
Q. What strategies optimize purity assessment during scale-up synthesis?
Methodological Answer:
Q. How can in vitro assays be designed to evaluate metabolic stability?
Methodological Answer:
- Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Data Interpretation: Calculate intrinsic clearance (CLint) using the well-stirred model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
